REACTION_CXSMILES
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[C:1]1(=[O:8])[O:7][C:5](=O)[CH2:4][O:3][CH2:2]1.[NH2:9][CH2:10][CH2:11][CH2:12][OH:13]>>[OH:13][CH2:12][CH2:11][CH2:10][N:9]1[C:1](=[O:8])[CH2:2][O:3][CH2:4][C:5]1=[O:7]
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Name
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|
Quantity
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2.32 g
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Type
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reactant
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Smiles
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C1(COCC(=O)O1)=O
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Name
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|
Quantity
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6 mL
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Type
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reactant
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Smiles
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NCCCO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The volatiles were removed by evaporation
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Type
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CUSTOM
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Details
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the residue was purified by column chromatography on silica eluting with methylene chloride/methanol (8/2)
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Name
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|
Type
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product
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Smiles
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OCCCN1C(COCC1=O)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.46 g | |
YIELD: PERCENTYIELD | 99% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |